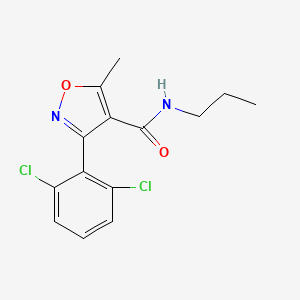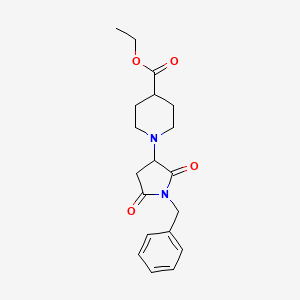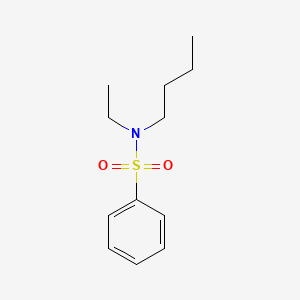
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide
説明
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide, also known as DCP-LA, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in 1995 by a group of Japanese scientists and has since gained attention due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide can also inhibit the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the body. By inhibiting PDE, 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide can increase the levels of cAMP and cGMP, which can have various physiological effects.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease and cerebral ischemia. 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide can also protect neurons from oxidative stress and prevent neuronal death. In cancer cells, 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide can induce apoptosis and inhibit tumor growth. It has also been shown to have anti-inflammatory effects and can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be easily controlled. 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide research. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in treating cancer. More research is needed to determine its anticancer properties and to develop effective delivery methods. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide could be studied for its potential use in treating other diseases such as inflammation and autoimmune disorders.
科学的研究の応用
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. It has been shown to have neuroprotective effects and can improve cognitive function. 3-(2,6-dichlorophenyl)-5-methyl-N-propyl-4-isoxazolecarboxamide has also been studied for its potential use in treating cancer, as it can inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-propyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h4-6H,3,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUWWMAZBAIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cycloheptyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4646627.png)
![2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646652.png)
![4-({[(2-ethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4646657.png)
![ethyl 4-({[(3-hydroxypropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4646662.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4646676.png)
![4-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4646695.png)
![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4646699.png)

amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646706.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4646712.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4646723.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide](/img/structure/B4646728.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2,6-difluorobenzamide](/img/structure/B4646730.png)
